Octacosane

Catalog No.
S598060
CAS No.
630-02-4
M.F
C28H58
M. Wt
394.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octacosane

CAS Number

630-02-4

Product Name

Octacosane

IUPAC Name

octacosane

Molecular Formula

C28H58

Molecular Weight

394.8 g/mol

InChI

InChI=1S/C28H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

ZYURHZPYMFLWSH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC

Solubility

Insoluble in water
Miscible with acetone, soluble in benzene, chloroform

Synonyms

Alkane C28

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC
  • Biomarker Studies

    Due to its presence in plant waxes, octacosane can be used as a biomarker in environmental studies. By analyzing the concentration of octacosane in soil or sediment samples, researchers can gain insights into the historical vegetation cover in a particular area []. This information can be valuable for paleoecological reconstructions and understanding past climate changes.

  • Material Science Research

    The hydrophobic nature (water-repelling) of octacosane makes it a potential candidate for research in developing water-repellent coatings or materials. By incorporating octacosane into polymers or other materials, scientists might be able to create surfaces that repel water more effectively []. This research is still in its early stages, and more studies are needed to determine the effectiveness of octacosane in this application.

  • Organic Chemistry Reference

    As a simple, well-defined alkane, octacosane is sometimes used as a reference compound in organic chemistry experiments. Its well-characterized properties, such as melting point and boiling point, can be used for comparison with other organic molecules. This can be helpful in understanding the impact of different functional groups on the physical properties of organic compounds.

Octacosane, with the chemical formula C28H58, is a straight-chain alkane consisting of 28 carbon atoms. It is classified as a saturated hydrocarbon and is known for its waxy texture and hydrophobic nature, making it insoluble in water but soluble in organic solvents such as chloroform, acetone, and benzene . Octacosane appears as a white powder or shiny flakes and has a melting point of approximately 57-62 °C and a boiling point around 278 °C . Its structure can be represented as CH3-[CH2]26-CH3, indicating it is an acyclic hydrocarbon with no branching .

  • Flammability: Octacosane has a high flash point (around 227°C) [], indicating a low flammability risk at room temperature.
  • Toxicity: Limited data exists on octacosane's specific toxicity. However, long-chain alkanes generally have low acute toxicity. It's recommended to follow standard laboratory safety procedures when handling.

Octacosane has been detected in various foods such as peaches, coconuts, apples, and sweet cherries . While its biological activity is not extensively studied, its presence in these foods suggests potential roles in human metabolism or as a biomarker for dietary intake. The compound's hydrophobic nature may also influence its interactions within biological systems, although specific biological functions remain largely unexplored.

Synthesis of octacosane can be achieved through several methods:

  • Decarboxylation of fatty acids: This method involves the removal of carbon dioxide from fatty acids to yield long-chain alkanes.
  • Fischer-Tropsch synthesis: A process that converts carbon monoxide and hydrogen into hydrocarbons using metal catalysts at elevated temperatures.
  • Purification techniques: Octacosane can be purified by forming adducts with urea followed by crystallization from acetone/water mixtures or hot filtered isopropyl ether solutions .

Octacosane has various applications across different fields:

  • Cosmetics: Used as an emollient due to its waxy texture.
  • Food Industry: Its presence in certain foods suggests potential uses as a natural flavoring agent or preservative.
  • Pharmaceuticals: Investigated for potential roles in drug formulations due to its hydrophobic properties.
  • Material Science: Employed in the production of waxes and coatings that require hydrophobic characteristics .

Research on octacosane's interactions primarily focuses on its repellent properties. Studies have shown that octacosane exhibits significant repellent activity against certain pests, providing protection for durations ranging from 54.6 to 85.2 minutes depending on concentration . This suggests potential applications in pest control formulations.

Octacosane belongs to a class of compounds known as alkanes. Here are some similar compounds:

Compound NameChemical FormulaUnique Characteristics
HexadecaneC16H34Shorter chain length; commonly used as a standard in chromatography.
EicosaneC20H42Used in studies related to phase transitions due to its melting point characteristics.
TriacontaneC30H62Longer chain alkane; used in similar applications but with different physical properties.

Uniqueness of Octacosane: With 28 carbon atoms, octacosane strikes a balance between volatility and stability compared to both shorter and longer chain alkanes. Its unique melting point and boiling point make it suitable for specific applications where other alkanes may not perform effectively.

Physical Description

Waxy hydrocarbon, insoluble in water.
Waxy solid; [CAMEO] White powder; [MSDSonline]

Color/Form

Monoclinic or orthorhombic crystals from benzene, alcohol

XLogP3

14.8

Exact Mass

394.453851850 g/mol

Monoisotopic Mass

394.453851850 g/mol

Boiling Point

808.9 °F at 760 mmHg (NTP, 1992)
432 °C

Heavy Atom Count

28

Vapor Density

1.6X10-9 mm Hg at 25 (extrapolated)

Density

0.8067 at 68 °F (NTP, 1992) - Less dense than water; will float
0.8067 g/cu cm at 20 °C

LogP

log Kow = 14.1 (est)

Melting Point

148.1 °F (NTP, 1992)
61.3 °C

UNII

VFF49836P8

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

1.60e-09 mmHg

Other CAS

630-02-4

Absorption Distribution and Excretion

Liver, heart, kidneys, muscle and adipose (perirenal and s.c.) /bovine/ tissues were collected from 6 animals for analysis of their hydrocarbon composition. Qualitative and quantitative determinations were carried out by gas chromatography and combined gas chromatography-mass spectrometry. Although differing in the proportions, a homologous series of n-alkanes ranging from n-C12-n-C31 was found in all samples. The isoprenoid hydrocarbons phytane and phytene (phyt-1-ene and phyt-2-ene) were also identified. (These findings have relevance to the health of humans consuming hydrocarbon-contaminated meats.) /n-Alkanes/
Arthrobacter nicotianae KCC B35 isolated from blue-green mats densely covering oil sediments along the Arabian Gulf coast grew well on C10 to C40 n-alkanes as sole sources of carbon and energy. Growth on C20 to C40 alkanes was even better than on C10 to C18 alkanes. Biomass samples incubated for 6 hr with n-octacosane (C28) or n-nonacosane (C29) accumulated these compounds as the predominant constituent alkanes of the cell hydrocarbon fractions. The even chain hexadecane C16 and the odd chain pentadecane C15 were the second dominant constituent alkanes in C28 and C29 incubated cells, respectively. n-Hexadecane-incubated cells accumulated in their lipids higher proportions of C16-fatty acids than control cells not incubated with hydrocarbons. On the other hand, C28 and C29-incubated cells did not contain any fatty acids with the equivalent chain lengths, but the fatty acid patterns of the cell lipids suggest that there should have been mid-chain oxidation of these very long chain alkanes. This activity qualifies A. nicotianae KCC B35 to be used in cocktails for bioremediating environments polluted with heavy oil sediments.

Wikipedia

Octacosane

Biological Half Life

125.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Octacosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/
The toxicity of the plant Moschosma polystachyum was evaluated against mosquito Culex quinquefasciatus. The crude leaf extract and active compound octacosane showed negligible mortality against early third instar larvae of Culex quinquefasciatus. The 24 hr LC(50) value was observed at 153.2 +/- 1.3 mg/L and 7.2 +/- 1.7 mg/L for crude leaf extract and active compound octacosane, respectively. The repellent activity of active compound octacosane at 1.0 and 2.5 mg/sq cm concentration gave 85.2 +/- 1.7 min and 54.6 +/- 2.3 min protection, respectively. The total percentage protection of octacosane was 96.2 +/- 0.9 at 2.5 mg/sq cm and 86.4 +/- 1.3 at 1.0 mg/sq cm concentration.
An obligately thermophilic /Geobacillus sp./ strain ZY-10 was isolated from the crude oil in a high-temperature oilfield, which was capable of degrading heavy crude oil. Phenotypic and phylogenetic analysis demonstrated that the isolate should be grouped in the genus Geobacillus, which shared the highest similarity (99%) of the 16S rDNA sequence to Geobacillus stearothermophilus. However, the major cellular fatty acid iso-15:0 (28.55%), iso-16:0 (24.93%), iso-17:0 (23.53%) and the characteristics including indole production, tolerance to NaN3 and carbohydrate fermentation showed some difference from the recognized species in the genus Geobacillus. The isolate could use tridecane, hexadecane, octacosane and hexatridecane as sole carbon source for cell growth, and the digesting rate of long-chain alkane was lower than that of short-chain alkane. When the isolate was cultured in the heavy crude oil supplement with inorganic salts and trace yeast extract, the concentration of short-chain alkane was significantly increased and the content of long-chain alkane was decreased, suggesting that the larger hydrocarbon components in crude oil were degraded into shorter-chain alkane. Strain ZY-10 would be useful for improving the mobility of crude oil and upgrading heavy crude oil in situ.

Analytic Laboratory Methods

The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-octacosane; Matrix: water; Detection Limit: 1 ug/L.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Spray-chilling encapsulation of 2-acetyl-1-pyrroline zinc chloride complex using hydrophobic materials: Feasibility and characterization of microcapsules

Yun Yin, Keith R Cadwallader
PMID: 29884369   DOI: 10.1016/j.foodchem.2018.05.079

Abstract

A moisture-sensitive 2-acetyl-1-pyrroline zinc chloride complex (2AP-ZnCl
) was successfully encapsulated by spray-chilling, using a hydrophobic moisture barrier as a practical way to protect the complex and to help facilitate its general use in food applications. Use of octacosane as wall material provided a flavor retention of 65.3%. The results from scanning electron microscopy (SEM) and X-ray micro-computed tomography (X-ray micro-CT) indicated desirable morphological characteristics of the matrix type microcapsules. Gas chromatography (GC) and absorbance spectroscopy were used for chemical quantitation of 2AP and ZnCl
, respectively, in the microcapsules. Results revealed no degradation of 2AP occurred as a result of the encapsulation process. This study is the first to demonstrate the feasibility of producing high quality microcapsules from labile flavor complexes by spray-chilling. The use of generally recognized as safe (GRAS) substances, including 2AP and ZnCl
, may allow for widespread commercial use of 2AP as a flavor ingredient.


[Chemical Constituents with Anti-hypoxia Activity from Saussurea involucrata]

Lin-lin Jing, Lei He, Peng-cheng Fan, Zheng-ping Jia, Hui-ping Ma
PMID: 26214875   DOI:

Abstract

To investigate the chemical constituents with anti-hypoxia activity from Saussurea involucrata.
The chemical constituents, isolated and purified by column chromatography from Saussurea involucrata, were identified by several spectroscopic methods. The anti-hypoxic activities of these compounds were examined using the normobaric hypoxic model of mice.
Twelve compounds were isolated from petroleum ether extract of Saussurea involucrata and identified as n-octacosane (1), 1-undecanol (2), heptadecan-l-ol(3), heptacosan-1-ol(4), myristicin (5), apiol(6), β-sitosterol(7), lupeol(8), moslosooflavone (9), mosloflavone (10), negletein(11), and 5, 6-dihydroxy-7, 8-dimethoxyflavone(12).
All compounds except 7 and 8 are isolated from this plant for the first time. Compound 1, 5 and 8 - 12 can significantly prolong the survival time of hypoxic mice.


The influence of molecular structure and aerosol phase on the heterogeneous oxidation of normal and branched alkanes by OH

Christopher R Ruehl, Theodora Nah, Gabriel Isaacman, David R Worton, Arthur W H Chan, Katheryn R Kolesar, Christopher D Cappa, Allen H Goldstein, Kevin R Wilson
PMID: 23611149   DOI: 10.1021/jp401888q

Abstract

Insights into the influence of molecular structure and thermodynamic phase on the chemical mechanisms of hydroxyl radical-initiated heterogeneous oxidation are obtained by identifying reaction products of submicrometer particles composed of either n-octacosane (C28H58, a linear alkane) or squalane (C30H62, a highly branched alkane) and OH. A common pattern is observed in the positional isomers of octacosanone and octacosanol, with functionalization enhanced toward the end of the molecule. This suggests that relatively large linear alkanes are structured in submicrometer particles such that their ends are oriented toward the surface. For squalane, positional isomers of first-generation ketones and alcohols also form in distinct patterns. Ketones are favored on carbons adjacent to tertiary carbons, while hydroxyl groups are primarily found on tertiary carbons but also tend to form toward the end of the molecule. Some first-generation products, viz., hydroxycarbonyls and diols, contain two oxygen atoms. These results suggest that alkoxy radicals are important intermediates and undergo both intramolecular (isomerization) and intermolecular (chain propagation) hydrogen abstraction reactions. Oxidation products with carbon number less than the parent alkane's are observed to a much greater extent for squalane than for n-octacosane oxidation and can be explained by the preferential cleavage of bonds involving tertiary carbons.


Interaction of mineral surfaces with simple organic molecules by diffuse reflectance IR spectroscopy (DRIFT)

Joan E Thomas, Michael J Kelley
PMID: 18430432   DOI: 10.1016/j.jcis.2008.03.024

Abstract

The adsorption of simple organic molecules to mineral surfaces was investigated by Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and by solution chemical analysis. Salicylic acid, myristic acid or octacosane were deposited from water or hexane onto gamma-alumina and kaolinite, and examined without evacuation or blending with KBr. The DRIFTS results replicated those from ATR-IR, where available, supporting the validity of DRIFTS as a versatile and convenient alternative to ATR. Results were obtained for coverage as low as 0.02 molecules/nm(2). Monolayer coverage on gamma-alumina was determined from spectra as 0.7 molecules/nm(2) for salicylic acid, confirmed by solution analysis, and 2 molecules/nm(2) for myristic acid. Spectral features of salicylic acid deposited on gamma-alumina from hexane were not distinguishable from those deposited from water. In almost all cases, spectral features associated with the carboxyl moiety were substantially altered, indicating a significant role in the adsorption mechanism. Adsorption of salicylic acid from hexane onto kaolinite was also as carboxylate, but myristic acid showed both carboxylate and carbonyl. The results from using hexane as solvent compared to water suggest that surface-adsorbed hydroxyl and molecular water, present on mineral oxides under ambient conditions, may be a key determinant of the adsorbate architecture.


Density functional approach for modeling CO2 pressurized polymer thin films in equilibrium

Manish Talreja, Isamu Kusaka, David L Tomasko
PMID: 19256622   DOI: 10.1063/1.3077861

Abstract

We have used polymer density functional theory to analyze the equilibrium density profiles and interfacial properties of thin films of polymer in the presence of CO(2). Surface tension, surface excess adsorption of CO(2) on polymer surface, and width of the interface are discussed. We have shown the changes in these properties in the presence of CO(2) and with increasing film thickness and their inverse linear relationship with increasing chain length. One of our important findings is the evidence of segregation of end segments toward the interface. We have introduced a new method of representing this phenomenon by means of Delta profiles that show increase in segregation owing to the presence of CO(2) and with increasing chain length. We also make predictions for the octacosane-CO(2) binary system near the critical point of CO(2). Our results indicate qualitative trends that are comparable to the similar experimental and simulation studies.


[Studies on chemical constituents of Daphne genkwa]

Cai-Fang Wang, Rao-Rao Li, Lan-Lan Huang, Li-Qun Zhong, Si-Tong Yuan
PMID: 19645232   DOI:

Abstract

To study the chemical constituents of the flower buds of Daphne genkwa.
The constituents of petroleum ether and ethyl acetate-soluble portions were isolated and purified by means of chromatography, then they were identified by their physico-chemical characteristics and spectral features.
Ten compounds were isolated and identified as octacosane (1), dotriacontane (2), beta-sitosterol (3), 4', 7-dimethoxy-5-hydroxyflovone (4), aurantiamide acetate (5), genkwanin (6), luteolin (7), apigenin (8), 3'-hydroxygenkwanin (9) and daphnoretin (10).
Compound 1 and 2 are isolated from this plant for the first time.


Clues on the role of Beauveria bassiana catalases in alkane degradation events

Nicolás Pedrini, M Patricia Juárez, Rosana Crespo, María J T de Alaniz
PMID: 17144022   DOI: 10.3852/mycologia.98.4.528

Abstract

Entomopathogenic fungi adapt to growth in a culture medium containing an insect-like hydrocarbon as the sole carbon source inducing the beta-oxidation pathway during the alkane degradation. The effect of two carbon sources on the catalase activity was studied in the entomopathogenic fungus Beauveria bassiana. Catalase activity was detected both in the peroxisomal and cytosolic fraction. A significant increment in the specific activity of the peroxisomal fraction (12.6-fold) was observed when glucose was replaced by an insect-like hydrocarbon, whereas the specific activity in the cytosol diminished more than 1.2-fold in the same culture condition. After purification to homogeneity by gel filtration and strong anion exchange chromatography, an apparent molecular mass of 54.7 and 84.0 kDa per subunit were determined respectively for the peroxisomal and cytosolic catalase. The enzymes showed different biochemical and kinetic characteristics, but both were inhibited by 3-amino-1,2,4 triazole. Peroxisomal catalase was sensitive to pH, heat and high concentration of the hydrogen peroxide substrate. Inversely the cytosolic isoform exhibited a broad range of optimal pH (6.0-10.0), high thermostability (<55 C) and remained fully active at least up to 70 mM hydrogen peroxide. Measurement of catalase activity is a new approach for evaluating fungal ability to degrade hydrocarbons.


Thermal energy storage characteristics of micro-nanoencapsulated heneicosane and octacosane with poly(methylmethacrylate) shell

Ahmet Sarı, Cemil Alkan, Alper Biçer
PMID: 26892748   DOI: 10.3109/02652048.2016.1144820

Abstract

In this study, PMMA/heneicosane (C21) and PMMA/octacosane (C28) micro-nano capsules were fabricated via emulsion polymerisation method. The chemical structures of the fabricated capsules were verified with the FT-IR spectroscopy analysis. The results of POM, SEM and PSD analysis indicated that most of the capsules were consisted of micro/nano-sized spheres with compact surface. The DSC measurements showed that the capsules had melting temperature in the range of about 39-60 °C and latent heat energy storage capacity in the range of about 138-152 J/g. The results of TGA showed that sublimit temperature values regarding the first degradation steps of both capsules were quite over the phase change or working temperatures of encapsulated paraffins. The thermal cycling test exhibited that the capsules had good thermal reliability and chemical stability. Additionally, the prepared capsules had reasonably high thermal conductivity.


Mosquitocidal activities of octacosane from Moschosma polystachyum Linn (lamiaceae)

S Rajkumar, A Jebanesan
PMID: 14698514   DOI: 10.1016/j.jep.2003.09.030

Abstract

The toxicity of the plant Moschosma polystachyum was evaluated against mosquito Culex quinquefasciatus. The crude leaf extract and active compound octacosane showed negligible mortality against early third instar larvae of Culex quinquefasciatus. The 24 h LC(50) value was observed at 153.2+/-1.3 mg/l and 7.2+/-1.7 mg/l for crude leaf extract and active compound octacosane, respectively. The repellent activity of active compound octacosane at 1.0 and 2.5 mg/cm(2) concentration gave 85.2+/-1.7 min and 54.6+/-2.3 min protection, respectively. The total percentage protection of octacosane was 96.2+/-0.9 at 2.5 mg/cm(2) and 86.4+/-1.3 at 1.0 mg/cm(2) concentration.


Screening of NO Inhibitor Release Activity from Soft Coral Extracts Origin Palu Bay, Central Sulawesi, Indonesia

Wendy Alexander Tanod, Uun Yanuhar, Maftuch, Masteria Yunovilsa Putra, Yenny Risjani
PMID: 30799798   DOI: 10.2174/1871523018666190222115034

Abstract

As a marine organism, soft corals can be utilized to be various bioactive substances, especially terpenoids and steroids. The soft corals family which produces bioactive generally come from clavulariidae, alcyoniidae, nephtheidae and xeniidae family.
To investigate the bioactivity of Nitric Oxide (NO) inhibitor release from soft coral crude extracts of Sinularia sp. (SCA), Nephthea sp. (SCB), Sarcophyton sp. (SCC), Sarcophyton sp. (SCD), Sinularia sp. (SCE) and Sinularia sp. (SCF).
Soft coral is collected from Palu Bay (Central Sulawesi). NO inhibitory release activity measured according to the Griess reaction. Soft corals sample macerated with 1:2 (w/v). Then, Soft coral extracts with the best NO Inhibitor activity partitioned with Dichloromethane, Ethyl acetate, and n-butanol. The bioactive of all crude extracts were identified by GC-MS to find compounds with anti-inflammatory potential.
Sarcophyton sp. (SCC) and Sinularia sp. (SCF) are able to inhibit NO concentrations of 0.22 ± 0.04 and 0.20 ± 0.04 µM at 20 mg/mL, respectively. The chemical constituents determined and showed the potential as anti-inflammatory in the crude of Sinularia sp. (SCA) were Octacosane (3.25%). In Nephthea sp., (SCB) were Cyclohexene, 6-ethenyl-6- methyl-1-(1-methylethyl)-3-(1-methylethylidene)-,(S)- (0.55%); Azulene, 1,2,3,4,5,6,7,8- octahydro-1,4-dimethyl-7-(1-methylethylidene)-, (1S-cis)- (0.53%); and 1,7,7-Trimethyl- 2-vinylbicyclo[2.2.1]hept-2-ene (4.72%). In Sarcophyton sp, (SCC) were Eicosane (0.12%); Nonacosane (10.7%); 14(β)-Pregnane (0.87%); Octacosane 6.39%); and Tricosane (1.53%). In Sarcophyton sp. (SCD) were 14(β)-Pregnane (2.69%); and Octadecane (27.43%). In crude of Sinularia sp. (SCE) were Oleic Acid (0.63%); 7,10-Hexadecadienoic acid, methyl ester (0.54%); 14(β)-Pregnane (1.07%); 5,8,11,14-Eicosatetraenoic acid, ethyl ester, (all-Z)- (4.60%); Octacosane (7.75%); and 1,2-Benzisothiazole, 3-(hexahydro-1Hazepin- 1-yl)-, 1,1-dioxide (1.23%). In the crude of Sinularia sp., (SCF) were Oxirane, decyl- (1.38%); Nonacosane (0.57%); Cyclohexanol, 5-methyl-2-(1-methylethenyl)- (0.61%); 14B-Pregnane (0.76%); and Tetratriacontane (1.02%).
The extract of Sarcophyton sp. (SCC) and Sinularia sp. (SCF) showed the best NO inhibitory release activity. This study is making soft corals from Central Sulawesi, Indonesia can become a potential organism in the discovery and development of bioactive substances anti-inflammatory.


Explore Compound Types